molecular formula C30H34N6O3 B2742615 N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 887213-34-5

N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Katalognummer B2742615
CAS-Nummer: 887213-34-5
Molekulargewicht: 526.641
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with multiple functional groups. It contains a furylmethyl group, an isopropylamino group, a triazoloquinazolinone group, and a propanamide group. These groups are common in many pharmaceutical compounds and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide a more detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Wissenschaftliche Forschungsanwendungen

Receptor Selectivity and Affinity

This compound and its derivatives demonstrate selectivity and high affinity for human A3 receptors, a subtype of adenosine receptors. For example, certain derivatives have shown Ki values (a measure of binding affinity) as low as 0.65 nM at human A3 receptors, displaying significant selectivity compared to rat A1 and A2A receptors (Kim, Ji, & Jacobson, 1996).

Antitumor and Anti-Monoamine Oxidase Properties

Derivatives of this compound have been studied for their potential antitumor and anti-monoamine oxidase properties. These properties suggest a potential use in cancer therapy and for the treatment of conditions associated with monoamine oxidase, such as depression (Markosyan et al., 2010).

Antibacterial and Antifungal Activity

Some derivatives of this compound have shown promising antibacterial and antifungal activities. This indicates their potential as novel agents in treating infections caused by various microorganisms (Hassan, 2013).

Antihypertensive Activity

Certain triazoloquinazoline derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats, suggesting potential therapeutic applications in managing high blood pressure (Alagarsamy & Pathak, 2007).

Synthesis and Characterization

There has been considerable research into the synthesis and characterization of these compounds, contributing to the understanding of their chemical properties and potential for further development into therapeutic agents. Studies have focused on developing efficient synthetic routes and characterizing the compounds using various spectroscopic methods (El-Shenawy, 2017).

Development of H1-Antihistaminic Agents

Novel triazoloquinazolin-5-ones derivatives have been investigated for their potential as H1-antihistaminic agents, which could be significant in the treatment of allergic reactions (Alagarsamy et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its exact structure, how it’s used, and the dose. Without specific studies on this compound, it’s difficult to provide a detailed analysis .

Zukünftige Richtungen

Future research on this compound could involve detailed studies of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Eigenschaften

IUPAC Name

N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O3/c1-21(2)34(20-24-7-6-18-39-24)17-16-31-28(37)15-14-27-32-33-30-35(19-23-12-10-22(3)11-13-23)29(38)25-8-4-5-9-26(25)36(27)30/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCSLRKIJDNXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN(CC5=CC=CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((furan-2-ylmethyl)(isopropyl)amino)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.